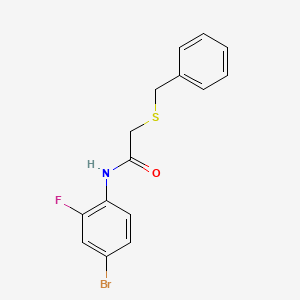
2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide
Übersicht
Beschreibung
2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide backbone, with a 4-bromo-2-fluorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzyl chloride with sodium sulfide to form benzylsulfide.
Acetamide Formation: The benzylsulfanyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylsulfanyl)acetamide.
Introduction of the 4-bromo-2-fluorophenyl Group: The final step involves the reaction of 2-(benzylsulfanyl)acetamide with 4-bromo-2-fluoroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
- 2-(benzylsulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide
- 2-(benzylsulfanyl)-N-(4-bromo-2-methylphenyl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents can lead to unique electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNOS/c16-12-6-7-14(13(17)8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLJGGXZXDHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535538.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B3535544.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B3535549.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-iodobenzamide](/img/structure/B3535564.png)
![5-(benzenesulfonyl)-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3535585.png)
![4-tert-butyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3535595.png)
![N-benzyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B3535596.png)
![N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3535603.png)
![N,4-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3535606.png)
![methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535609.png)
![3-(3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3535618.png)
![3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3535623.png)

![N-(4-iodophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3535637.png)
